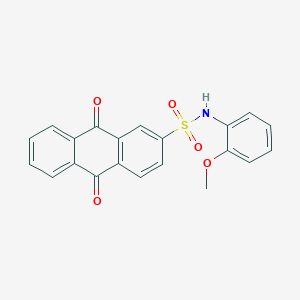

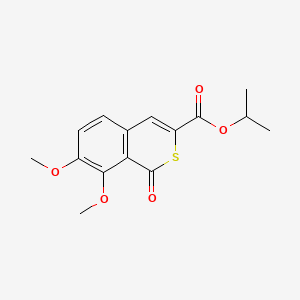

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Aplicaciones Científicas De Investigación

Photoremovable Protecting Groups

"1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters" are used as photoremovable protecting groups in synthetic chemistry. These compounds, similar in complexity to the compound , show that the photolytic cleavage mechanism could be applied to a range of substrates, suggesting potential applications in light-sensitive drug delivery systems or the protection of sensitive functional groups during chemical synthesis (Jaromír Literák, Ľubica Hroudná, P. Klán, 2008).

Heterocyclic Derivative Syntheses

The "palladium-catalyzed oxidative cyclization-alkoxycarbonylation" of gamma-oxoalkynes to produce heterocyclic derivatives demonstrates the compound's relevance in creating pharmaceutical intermediates and materials with unique electronic properties. This process showcases the potential for constructing complex molecular architectures, highlighting the role such compounds can play in developing new drugs and materials (A. Bacchi, M. Costa, Nicola Della Ca’, 2005).

Supramolecular Oxidation

The use of "6A,6D-Di-O-(propan-2-on-1,3-diyl) alpha-cyclodextrin-6A,6D-dicarboxylate" for the oxidation of aromatic amines indicates that related compounds could be employed in green chemistry for the oxidation processes, offering environmentally friendly alternatives for the synthesis of nitro, azo, and azoxy compounds, crucial in dye and pharmaceutical industries (Lavinia G. Marinescu, Merete Mølbach, C. Rousseau, M. Bols, 2005).

Catalytic Synthesis and Antioxidant Agents

In the context of materials science, "novel chalcone derivatives" have been synthesized for potential applications as potent antioxidant agents. This indicates the broader applicability of such compounds in developing antioxidants for medical or materials science applications, where reducing oxidative stress is crucial (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021).

Renewable Chemicals from Glycerol

Investigations into the "acid-catalysed condensation of glycerol" with various aldehydes and ketones to produce [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols reveal potential applications in renewable chemical production. This research underscores the value of such compounds in creating sustainable chemicals from biomass, aligning with efforts to develop green and sustainable chemistry practices (J. Deutsch, Andreas Martin, H. Lieske, 2007).

Propiedades

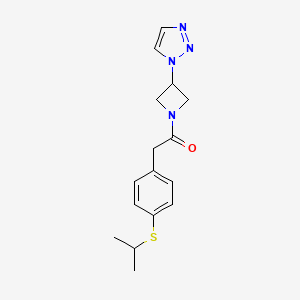

IUPAC Name |

propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5S/c1-8(2)20-14(16)11-7-9-5-6-10(18-3)13(19-4)12(9)15(17)21-11/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZDVLBOZYTKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)C(=O)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B3011109.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)

![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)

![ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011121.png)